molecular formula C14H12FN3O2 B8249381 [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea

Cat. No.: B8249381
M. Wt: 273.26 g/mol
InChI Key: MHUUDVZSPFRUSK-UHFFFAOYSA-N
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Description

[(E)-[4-(4-Fluorophenoxy)phenyl]methyleneamino]urea is a urea derivative characterized by a fluorophenoxy-substituted phenyl group linked to a methyleneamino-urea backbone. Its structure features an E-configuration stereochemistry, which influences its biological interactions and stability.

Properties

IUPAC Name

[[4-(4-fluorophenoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUDVZSPFRUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171079
Record name CO-102862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-66-1
Record name CO-102862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves several steps. One common method includes the addition reaction between 4-(4-amino-3-fluorophenoxy) pyridine-2-methylamine carboxylate and 4-chloro-3-trifluoromethyl phenyl . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit key proteins involved in cancer cell proliferation. Its structure allows for significant interactions with molecular targets in cancer pathways, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The fluorinated phenoxy group may enhance the compound's efficacy compared to traditional antibiotics.

2. Biochemical Research

The compound is utilized in biochemical studies to understand its mechanism of action:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and infections.
  • Signal Transduction Pathways : Investigations are ongoing to determine how this compound affects cellular signaling pathways, particularly those related to cell survival and apoptosis.

Case Study 1: Anticancer Mechanism

A study focusing on the binding affinities of this compound with proteins associated with cancer revealed promising results. The compound showed significant inhibition of pathways linked to tumor growth, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various fluorinated compounds, this compound demonstrated potent antibacterial effects against clinical strains of Staphylococcus aureus and Escherichia coli. These findings indicate its viability as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Biological Data
[(E)-[4-(4-Fluorophenoxy)phenyl]methyleneamino]urea Urea + phenylmethyleneamino 4-Fluorophenoxy phenyl Limited direct data; inferred high bioavailability due to fluorine
(E)-4-((E)-4-((E)-Phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine (L) Benzene + pyridinyl groups Pyridinyl and benzyl groups LC₅₀ = 54.81 ppm (snail toxicity)
NSC 407066 () Urea + phenylazo groups Phenylazo substituents No direct bioactivity data; azo groups may confer photostability
[(E)-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl]methyleneamino]thiourea () Thiourea + pyridyloxy Chloro-trifluoromethyl-pyridyl + thiourea Thiourea enhances metal chelation vs. urea

Toxicity and Biochemical Activity

Toxicity Profiles

  • Compound L (Pyridinyl Derivative): Exhibited potent molluscicidal activity against Eobania vermiculata (LC₅₀ = 54.81 ppm), attributed to pyridinyl groups facilitating oxidative stress in snails .
  • Copper Chelate of L: Reduced toxicity (LC₅₀ = 91.29 ppm), suggesting metal coordination mitigates bioactivity .
  • Fluorophenoxy Urea (Target Compound): Fluorine’s electronegativity likely increases target affinity compared to non-fluorinated analogs, though empirical toxicity data are absent .

Enzyme Modulation

  • Compound L and Cu(II) Complex: Reduced aspartate aminotransferase (AST) activity in snails (53.97 ± 1.06 U/L and 42.93 ± 0.96 U/L vs. control 56.97 ± 0.72 U/L) but elevated alanine aminotransferase (ALT), indicating hepatotoxic effects .
  • Thiourea Analogue (): Thiourea’s sulfur atom may enhance interaction with cysteine residues in enzymes like thymidylate synthase, differing from urea’s oxygen-based hydrogen bonding .

Biological Activity

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with urea derivatives under controlled conditions. The structural formula can be represented as follows:

C13H12FN3O\text{C}_{13}\text{H}_{12}\text{F}\text{N}_3\text{O}

This compound features a fluorophenoxy group, which is crucial for its biological activity, particularly in inhibiting specific enzymes and cellular pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

For instance, a study reported that urea derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, with some compounds achieving over 94% inhibition at specific concentrations .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in several cancer cell lines. The compound has shown efficacy against:

  • Human colon cancer (HCT116)
  • Breast cancer (MCF-7)
  • Adenocarcinoma (A549)

Research indicates that modifications to the urea moiety can enhance its anticancer properties. For example, certain derivatives have been found to inhibit key signaling pathways such as PI3K and mTORC1, which are critical in cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Topoisomerases : This compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. The IC50 values for these activities were reported as low as 0.008 μg/mL for S. aureus .
  • Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest, leading to apoptosis. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated various urea derivatives against resistant bacterial strains. The results demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent .
  • Anticancer Activity : In a recent investigation involving multiple cancer cell lines, this compound was found to significantly reduce cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting specific molecular pathways involved in tumorigenesis .

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